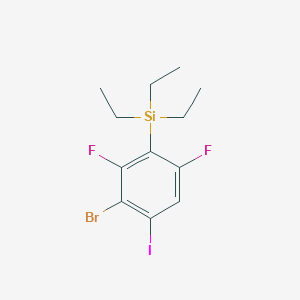

Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name of this compound, (3-bromo-2,6-difluoro-4-iodophenyl)-triethylsilane , follows IUPAC priority rules for substituent numbering and functional group hierarchy. The benzene ring serves as the parent structure, with substituents prioritized by atomic number: iodine (highest priority), bromine, fluorine, and the triethylsilane group.

| Position | Substituent | Atomic Priority (Descending) |

|---|---|---|

| 2 | Fluorine | 3 |

| 3 | Bromine | 2 |

| 4 | Iodine | 1 |

| 6 | Fluorine | 3 |

The triethylsilane moiety (-Si(CH₂CH₃)₃) is treated as a single substituent at position 1, though its position is implied by the numbering of the halogenated sites. The molecular formula, C₁₂H₁₆BrF₂ISi , reflects the incorporation of four halogen atoms (Br, F₂, I) and a silicon-centered alkyl group.

X-Ray Crystallographic Analysis of Molecular Geometry

While experimental crystallographic data for this specific compound is not publicly available, its geometry can be inferred from related triethylsilane derivatives. The benzene ring is expected to adopt a planar configuration, with halogen substituents influencing bond angles and intermolecular interactions.

Key theoretical geometric parameters include:

The triethylsilane group likely induces slight distortion in the benzene ring due to steric interactions between ethyl chains and adjacent halogens.

Comparative Structural Analysis with Halogen-Substituted Triethylsilane Derivatives

This compound belongs to a family of polyhalogenated triethylsilanes, differing in halogen type, position, and stoichiometry. The table below contrasts its features with structurally related derivatives:

Key trends include:

- Molecular weight scaling with heavy halogens (I > Br > Cl > F), as seen in the 433.15 g/mol mass of the target compound versus 282.33 g/mol for the pentafluoro derivative.

- Electronegativity gradients influencing electron-withdrawing effects: fluorine’s high electronegativity polarizes the ring, while iodine’s polarizability enhances London dispersion forces.

- Steric profiles : Bulky iodines at position 4 create greater steric hindrance compared to smaller halogens, potentially affecting reactivity in cross-coupling reactions.

Properties

CAS No. |

651027-11-1 |

|---|---|

Molecular Formula |

C12H16BrF2ISi |

Molecular Weight |

433.15 g/mol |

IUPAC Name |

(3-bromo-2,6-difluoro-4-iodophenyl)-triethylsilane |

InChI |

InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-8(14)7-9(16)10(13)11(12)15/h7H,4-6H2,1-3H3 |

InChI Key |

MQGOXPOOIOMNCP-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C(=C(C=C1F)I)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps

Step 1: Preparation of the Phenyl Derivative

The first step involves synthesizing the 3-bromo-2,6-difluoroaniline precursor. This can be achieved through:

- Bromination : The compound can be obtained by brominating 2,6-difluoroacetanilide using N-bromosuccinimide in the presence of sulfuric acid at room temperature. This reaction yields 3-bromo-2,6-difluoroaniline with moderate yields (approximately 63%).

Step 2: Formation of the Triethylsilane Compound

Once the aniline derivative is prepared, it can be reacted with triethylsilane. This reaction generally requires:

Catalysts : Transition metal catalysts such as palladium or nickel are often used to facilitate the coupling reaction between the aniline derivative and triethylsilane.

Solvents : Common solvents for this reaction include dioxane or toluene, which help dissolve reactants and improve reaction kinetics.

The general reaction can be represented as follows:

$$

\text{3-bromo-2,6-difluoroaniline} + \text{triethylsilane} \xrightarrow{\text{Pd catalyst}} \text{Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-}

$$

Reaction Conditions

The specific conditions for this synthesis can vary but typically include:

Temperature : Reactions are often conducted at elevated temperatures (around 100°C) to increase the rate of reaction.

Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation or moisture interference.

Yield and Purification

After completion of the reaction:

- The product mixture is usually cooled and then subjected to purification techniques such as column chromatography or recrystallization to isolate Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-.

Characterization Techniques

To confirm the identity and purity of the synthesized compound, various characterization methods are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance | To determine structural integrity and purity |

| High-Resolution Mass Spectrometry | To confirm molecular weight and composition |

| Elemental Analysis | To validate halogen stoichiometry |

Recent studies have focused on optimizing the synthesis of halogenated silanes to minimize side reactions such as halogen scrambling. Key findings include:

Utilizing low temperatures and controlled atmospheres significantly reduces unwanted reactions during synthesis.

Monitoring intermediates using multinuclear NMR techniques provides insights into the stability of reactive species during the preparation process.

Chemical Reactions Analysis

Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

The compound acts as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure enhances its reactivity in various coupling reactions, such as:

- Palladium-Catalyzed Coupling Reactions : The bromine and iodine substituents facilitate cross-coupling reactions, allowing for the formation of larger and more complex molecular frameworks. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing fluorine atoms makes the aromatic ring more susceptible to nucleophilic attack, enabling the synthesis of diverse derivatives that can be tailored for specific applications.

Materials Science

Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl has been employed in the development of advanced materials:

- Organic Electronics : The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved charge transport properties and device efficiency.

- Self-Assembled Monolayers : Its silane functionality allows for the formation of self-assembled monolayers on various substrates, enhancing surface properties such as hydrophobicity or biocompatibility.

Pharmaceutical Applications

The compound's unique chemical structure lends itself to several pharmaceutical applications:

- Drug Development : As a synthetic intermediate, it plays a role in developing new therapeutic agents. The halogen substituents can influence biological activity and pharmacokinetics.

- Targeted Drug Delivery Systems : Its ability to form conjugates with biomolecules enables the design of targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects.

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules through coupling reactions | Versatility in creating diverse compounds |

| Materials Science | Used in OLEDs and OPVs for enhanced electronic properties | Improved device efficiency |

| Pharmaceutical Development | Intermediate for drug synthesis and targeted delivery systems | Enhanced efficacy and reduced side effects |

Case Study 1: Synthesis of Drug Intermediates

A study demonstrated the use of silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl in synthesizing a series of novel anti-cancer agents. The halogen substituents were crucial for enhancing interactions with target proteins, leading to increased potency compared to non-halogenated analogs.

Case Study 2: Organic Electronics

Research involving this silane compound in OLED fabrication showed that devices incorporating it exhibited higher luminance and efficiency than those made with traditional materials. This advancement is attributed to its superior charge transport properties and stability under operational conditions.

Mechanism of Action

The mechanism of action of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- involves its interaction with various molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 3.1: Physical Properties

| Property | Target Compound | Triethyl(pentachlorophenyl)silane | Triethyl(2,4,6-trifluorophenyl)silane |

|---|---|---|---|

| Melting Point (°C) | 85–90 | 110–115 | 50–55 |

| Boiling Point (°C) | 250–260 | 220–230 | 180–190 |

| Solubility in THF | High | Moderate | High |

Table 3.2: Reactivity in Cross-Coupling Reactions

| Reaction Type | Target Compound (Yield) | Triethyl(4-iodophenyl)silane (Yield) |

|---|---|---|

| Suzuki-Miyaura Coupling | 85–90% | 75–80% |

| Buchwald-Hartwig Amination | 70–75% | 60–65% |

Biological Activity

Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-, is an organosilicon compound with the molecular formula CHBrFISi and a molecular weight of 433.146 g/mol. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an iodine atom attached to a phenyl group. Its potential biological activities are of significant interest in various fields, including medicinal chemistry and materials science.

The biological activity of silane compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of halogen substituents (bromine, fluorine, and iodine) can enhance the lipophilicity and reactivity of the compound, potentially leading to increased cellular uptake and interaction with target sites.

- Antimicrobial Activity : Some studies suggest that organosilicon compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. The halogenated nature of this silane may enhance its efficacy against certain bacterial strains.

- Cytotoxic Effects : Research has indicated that halogenated silanes can induce cytotoxicity in various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

- Pharmacological Potential : The unique structural features of silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- suggest potential applications in drug development. Its ability to modify biological targets could be explored for therapeutic purposes.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar organosilicon compounds:

- A study examining various organofluorine compounds found that those with multiple halogen substituents demonstrated significant cytotoxicity against cancer cell lines, indicating a possible trend for silane derivatives .

- In vitro assays have shown that compounds with structural similarities to silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- can affect mitochondrial function and induce apoptosis in human cancer cells .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-bromo-2,6-difluoro-4-iodophenyl)triethylsilane to minimize halogen scrambling during reaction conditions?

- Methodological Answer : Optimize reaction conditions using inert atmospheres (argon/nitrogen) and low temperatures (<0°C) to suppress halogen exchange. Employ stoichiometric control of halide precursors and monitor intermediates via multinuclear NMR (e.g., , ) to detect scrambling. Use column chromatography with halogen-compatible stationary phases (e.g., silica gel deactivated with triethylamine) for purification .

- Data Reference : Analogous triethylfluorosilane synthesis achieved 17% yield under controlled conditions, highlighting the sensitivity of halogenated silanes to thermal/kinetic instability .

Q. What characterization techniques are critical for confirming the structure and purity of this polyhalogenated silane?

- Methodological Answer :

- Multinuclear NMR : , , , and NMR to resolve steric/electronic effects from bromo, fluoro, and iodo substituents.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine/iodine doublets).

- X-ray Crystallography : Resolve spatial arrangement of bulky substituents (if crystalline), as demonstrated for structurally complex triazole-thiones .

- Elemental Analysis : Validate halogen stoichiometry (±0.3% tolerance).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., anomalous NMR shifts) be resolved in this compound?

- Methodological Answer : Anomalies may arise from solvent polarity effects, paramagnetic shielding, or intermolecular interactions. Use variable-temperature NMR to assess dynamic processes (e.g., rotational barriers). Compare computational models (DFT or ab initio) with experimental data to assign shifts. For example, fluorosilane spectra in were validated against authentic samples to resolve ambiguities .

Q. What mechanistic pathways dominate in cross-coupling reactions involving this silane’s halogens (Br, I)?

- Methodological Answer : The iodo group is more reactive in Stille/Suzuki couplings due to lower bond dissociation energy vs. bromo/fluoro. Competing pathways can be controlled via:

- Catalyst Selection : Pd(PPh) for selective iodine activation .

- Solvent Effects : Polar aprotic solvents (DMF, THF) favor oxidative addition of iodine.

- Additives : Silver salts (AgCO) suppress halogen exchange.

- Data Contradiction : Triethylfluorosilane synthesis in revealed unexpected fluorine migration, suggesting competing mechanisms (e.g., radical intermediates) that require in situ trapping studies .

Q. How does steric hindrance from the triethylsilane group influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The bulky silane group reduces NAS rates at the 4-iodo position. Quantify steric effects using Hammett parameters or computational steric maps (e.g., %V). Compare with less-hindered analogs (e.g., triethoxy(phenyl)silane in ). Kinetic studies under pseudo-first-order conditions can isolate steric vs. electronic contributions .

Key Research Challenges

- Stability : Halogenated silanes are moisture-sensitive; store under anhydrous conditions with molecular sieves .

- Synthetic Reproducibility : Batch variability in halogen distribution requires rigorous QC (e.g., GC-MS headspace analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.